molecular formula C26H18O B3125207 10,10-Diphenylanthrone CAS No. 3216-03-3

10,10-Diphenylanthrone

Cat. No.: B3125207
CAS No.: 3216-03-3
M. Wt: 346.4 g/mol
InChI Key: YVTDSUGSDVZUKO-UHFFFAOYSA-N
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Description

10,10-Diphenylanthrone is a chemical compound that has been used in the creation of organosoluble fluorinated polyimides . These polyimides have been noted for their high optical transparency, low dielectric constant, and light color .


Synthesis Analysis

The synthesis of this compound involves a three-step process from anthrone . It is reacted with six conventional aromatic dianhydrides in N,N-dimethylacetamide (DMAc) to form the corresponding cardo fluorinated polyimides (PIs) via the poly (amic acid) (PAA) precursors .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as mass spectrometry . Mass spectrometry allows for the measurement of accurate molecular weights of the intact molecular ions, enabling the assignment of a molecular formula with high confidence .


Chemical Reactions Analysis

This compound has been used in the creation of polyimides . These polyimides are formed by reacting this compound with six conventional aromatic dianhydrides in DMAc .


Physical and Chemical Properties Analysis

This compound has been used in the creation of polyimides that have been noted for their excellent thermal stability, low moisture absorptions, low dielectric constants, and good optical transparency .

Scientific Research Applications

1. Cardiovascular Research

Sodium Tanshinone IIA Sulfonate Derived from Danshen (Salvia miltiorrhiza)

Sodium tanshinone IIA sulfonate, a derivative of tanshinone IIA, isolated from Salvia miltiorrhiza (Danshen), is used in clinics in China for treating cardiovascular diseases. Research shows that it suppresses angiotensin II-induced enlargement of cells and incorporation of phenylalanine, proceeding from the induction of immediate early gene (c-jun) expression in myocytes, which may be beneficial in protecting the myocardium against hypertrophy (Takahashi et al., 2002).

2. Green Chemistry

Selective Copper Catalysed Aromatic N-Arylation in Water

The use of 4,7-Dipyrrolidinyl-1,10-phenanthroline (DPPhen), a derivative of 10,10-Diphenylanthrone, shows efficiency in copper-catalyzed selective aromatic N-arylation in water. This process, which involves the N-arylation of indoles, imidazoles, and purines, exhibits moderate to excellent yields and complete selectivity over aliphatic amines, making it environmentally friendly (Engel-Andreasen et al., 2013).

Properties

IUPAC Name

10,10-diphenylanthracen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O/c27-25-21-15-7-9-17-23(21)26(19-11-3-1-4-12-19,20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTDSUGSDVZUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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